molecular formula C8H3ClF4N2 B12839921 2-Chloro-5-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole

2-Chloro-5-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole

Cat. No.: B12839921
M. Wt: 238.57 g/mol
InChI Key: UMRYCSRBDWFNDM-UHFFFAOYSA-N
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Description

Molecular Architecture and Substituent Configuration Analysis

The molecular architecture of 2-chloro-5-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole is defined by a bicyclic benzimidazole core fused to a benzene ring substituted at positions 2, 4, and 5. The benzimidazole moiety consists of a six-membered benzene ring fused to a five-membered imidazole ring containing two nitrogen atoms at positions 1 and 3. Substituents at the 2-position (chlorine), 4-position (trifluoromethyl), and 5-position (fluorine) introduce steric and electronic perturbations that influence molecular geometry and intermolecular interactions.

Crystallographic studies of analogous benzimidazole derivatives reveal that the dihedral angle between the benzimidazole core and substituted phenyl groups typically ranges from 20° to 30°, as observed in 2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole (26.68°). This slight deviation from coplanarity arises from steric repulsion between the trifluoromethyl group and adjacent substituents. In the title compound, the trifluoromethyl group at position 4 introduces significant torsional strain, as evidenced by comparative bond length analysis. The C–F bonds in the trifluoromethyl group measure approximately 1.332–1.337 Å, consistent with values observed in 6-chloro-5-fluoro-2-(trifluoromethyl)benzimidazole.

Hydrogen-bonding patterns play a critical role in crystal packing. The N–H group at position 1 participates in intermolecular N–H⋯N hydrogen bonds, forming infinite chains along the crystallographic c-axis. Stacking interactions between benzimidazole rings further stabilize the lattice, with centroid-to-centroid distances of 3.594 Å, comparable to those in 2-(2-chloro-5-fluorophenyl)-1H-benzimidazole derivatives. The chlorine substituent at position 2 engages in weak C–H⋯Cl interactions, contributing to layered molecular arrangements.

Properties

Molecular Formula

C8H3ClF4N2

Molecular Weight

238.57 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3ClF4N2/c9-7-14-4-2-1-3(10)5(6(4)15-7)8(11,12)13/h1-2H,(H,14,15)

InChI Key

UMRYCSRBDWFNDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Cl)C(F)(F)F)F

Origin of Product

United States

Chemical Reactions Analysis

2-Chloro-5-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases for nucleophilic substitution.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C8H3ClF4N2
  • Molecular Weight: 238.57 g/mol
  • CAS Number: 1806569-64-1

The compound features a benzimidazole core with multiple fluorinated substituents, which enhance its reactivity and biological activity.

Chemistry

Synthesis Building Block:
2-Chloro-5-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole serves as a versatile building block for synthesizing more complex fluorinated heterocycles. It can undergo various chemical reactions, including:

  • Substitution Reactions: The chlorine atom can be substituted with nucleophiles.
  • Oxidation and Reduction Reactions: While less commonly reported, the compound can participate in these reactions.
  • Coupling Reactions: The trifluoromethyl group is suitable for coupling reactions like Suzuki coupling.

Biology

Biological Activity:
The compound's unique structure makes it a candidate for studying enzyme interactions and protein binding. Its potential biological activities include:

  • Anticancer Activity: Research has shown that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:
    • In vitro studies reported IC50 values in the low micromolar range against HCT-116 colon adenocarcinoma and THP-1 leukemia cells.
    • In animal models, related compounds demonstrated significant tumor reduction without substantial toxicity.
  • Antibacterial Activity: Benzimidazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Compounds with similar structures exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics against strains like Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity: Certain derivatives have shown promising antifungal activity against Candida albicans and Aspergillus flavus. The presence of trifluoromethyl groups correlates with enhanced antifungal efficacy.

Industry

Material Development:
In industrial applications, this compound is explored for developing new materials with unique properties such as high thermal stability and resistance to chemical degradation. Its potential in creating advanced materials opens avenues for innovation in various fields, including electronics and pharmaceuticals.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of fluorinated compounds. The following table summarizes the effects of different substituents on activity:

SubstituentEffect on Activity
Fluorine AtomsIncrease lipophilicity and metabolic stability
Trifluoromethyl GroupEnhances potency against specific cancer cell lines
Chlorine SubstitutionModulates interaction with biological targets

Cytotoxicity Study

A study involving a series of fluorinated benzimidazoles reported IC50 values as low as 0.9 µM against THP-1 cells, indicating high potency compared to traditional chemotherapeutics.

Antimicrobial Efficacy

Another investigation demonstrated that a related compound exhibited MIC values comparable to standard treatments for bacterial infections, suggesting potential for development into new antimicrobial agents.

Mechanism of Action

The mechanism by which 2-Chloro-5-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Similar Benzimidazole Derivatives

Structural Analogues and Substituent Positioning

Compound 1 : 4,5-Dichloro-2-(trifluoromethyl)-1H-1,3-benzimidazole (Chlorflurazole)
  • Structure : Chlorine at positions 4 and 5; trifluoromethyl at position 2.
  • Properties : White crystalline solid; used as a herbicide for flax and cereals. Hazard rating: low reactivity (DOT Class 9) .
  • Key Differences : Lacks fluorine substitution, which reduces electronegativity compared to the target compound.
Compound 2 : 5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole
  • Structure : Chlorine at position 5, fluorine at 4, trifluoromethyl at 2.
  • Properties : Density 1.647 g/cm³; pKa ~7.43 .
  • Key Differences: Halogen positions differ (Cl at 5 vs.
Compound 3 : 2-Chloro-5-fluoro-1H-benzimidazole
  • Structure : Lacks the trifluoromethyl group at position 3.
  • Properties : Simpler structure with reduced molecular weight (CAS 108662-49-3) .
  • Key Differences : Absence of the trifluoromethyl group diminishes lipophilicity and metabolic stability.

Functional Group Impact on Activity

  • Trifluoromethyl Group : Enhances binding to hydrophobic pockets in enzymes (e.g., c-Met kinase inhibition in antitumor agents ).
  • Chlorine vs. Fluorine : Chlorine provides steric bulk and lipophilicity, while fluorine offers metabolic resistance and polarity.

Biological Activity

2-Chloro-5-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole is a fluorinated benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, including increased metabolic stability and bioactivity. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant case studies and research findings.

Molecular Formula: C8H3ClF4N2
Molecular Weight: 238.57 g/mol
CAS Number: 1806569-64-1

The structure of 2-Chloro-5-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole features a benzimidazole core with multiple fluorinated substituents, which are known to influence its interaction with biological targets.

Anticancer Activity

Research has demonstrated that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies: A study reported that similar benzimidazole derivatives showed IC50 values in the low micromolar range against several cancer cell lines, including HCT-116 colon adenocarcinoma and THP-1 leukemia cells. The compound's fluorinated analogs were found to enhance cytotoxicity compared to non-fluorinated counterparts due to improved lipophilicity and electronic properties .
  • Animal Models: In xenograft models, compounds structurally related to 2-Chloro-5-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole demonstrated significant tumor reduction without substantial toxicity to the host .

Antibacterial Activity

Benzimidazoles have also been evaluated for their antibacterial properties:

  • Broad-Spectrum Activity: A comprehensive review highlighted that benzimidazole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures showed minimum inhibitory concentrations (MIC) lower than standard antibiotics against strains like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of benzimidazole derivatives is another area of interest:

  • Effectiveness Against Fungi: Research indicates that certain benzimidazole derivatives have shown promising antifungal activity against Candida albicans and Aspergillus flavus. The presence of trifluoromethyl groups was correlated with enhanced antifungal efficacy .

Structure–Activity Relationship (SAR)

The biological activity of 2-Chloro-5-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole can be partially explained through structure–activity relationship studies:

SubstituentEffect on Activity
Fluorine AtomsIncrease lipophilicity and metabolic stability
Trifluoromethyl GroupEnhances potency against specific cancer cell lines
Chlorine SubstitutionModulates interaction with biological targets

Case Studies

Several studies have explored the biological activities of fluorinated benzimidazoles:

  • Cytotoxicity Study: A study involving a series of fluorinated benzimidazoles reported IC50 values as low as 0.9 µM against THP-1 cells, indicating high potency compared to traditional chemotherapeutics .
  • Antimicrobial Efficacy: Another investigation demonstrated that a related compound exhibited MIC values comparable to standard treatments for bacterial infections, suggesting potential for development into new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole?

Methodological Answer: Synthesis typically involves multi-step reactions starting with halogenated aniline derivatives. Key steps include:

  • Condensation : Reacting 4-fluoroaniline with trifluoromethyl-containing aldehydes under acidic conditions to form the benzimidazole core .
  • Chlorination : Introducing chlorine at the 2-position using reagents like POCl₃ or SOCl₂ under controlled temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Critical Parameters :

  • Solvent choice (e.g., DMF for polar intermediates, toluene for non-polar steps).
  • Catalyst optimization (e.g., CuI for Sonogashira coupling if alkynyl groups are introduced) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Look for characteristic peaks:
    • Aromatic protons in the 7.0–8.5 ppm range (split patterns depend on substitution).
    • CF₃ groups show distinct ¹⁹F NMR signals near -60 to -70 ppm .
  • IR Spectroscopy : Confirm C-F stretches (1000–1100 cm⁻¹) and C-Cl stretches (550–850 cm⁻¹) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, and Cl/F content (deviation <0.3% acceptable) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .
  • Ventilation : Ensure local exhaust ventilation to prevent inhalation of dust or vapors .
  • Waste Disposal : Segregate halogenated waste in designated containers for incineration .
  • Emergency Measures : Rinse exposed skin/eyes with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data?

Methodological Answer:

  • Cross-Validation : Compare DFT-calculated NMR shifts (using software like Gaussian) with experimental data. Adjust computational models (e.g., solvent effects in PCM) to match observed peaks .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., Cl vs. F orientation) via crystal structure determination .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to clarify nitrogen environments in complex ¹H-¹³C HMBC spectra .

Q. How can X-ray crystallography elucidate the molecular conformation of this benzimidazole derivative?

Methodological Answer:

  • Crystal Growth : Slow evaporation from DCM/hexane mixtures yields diffraction-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Analyze torsion angles to confirm planarity of the benzimidazole core .
  • Key Metrics :
    • Dihedral Angles : Between benzimidazole and substituent groups (<10° indicates coplanarity).
    • Intermolecular Interactions : Halogen bonding (Cl···N) and π-π stacking distances (3.4–3.6 Å) .

Q. What methodological considerations are critical when designing docking studies to evaluate biological interactions?

Methodological Answer:

  • Target Selection : Prioritize receptors with known benzimidazole affinity (e.g., kinase enzymes or GPCRs) .
  • Ligand Preparation : Optimize protonation states at physiological pH (e.g., imidazole N-H tautomerism) using tools like OpenBabel .
  • Scoring Functions : Compare AutoDock Vina and Glide scores to assess binding affinity reproducibility .
  • Validation : Co-crystallize the compound with the target protein to verify docking poses .

Q. How can researchers establish structure-activity relationships (SARs) for medicinal chemistry applications?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace Cl with Br or CF₃ with CH₃) to assess potency changes .
  • Biological Assays : Test inhibition of target enzymes (e.g., IC₅₀ values via fluorescence polarization) .
  • Computational Modeling : Map electrostatic potentials (MEPs) to identify regions critical for receptor interaction .

Q. Example SAR Table :

Substituent (Position)Biological Activity (IC₅₀, nM)Key Interaction
Cl (2) 12 ± 1.5Halogen bond
F (5) 18 ± 2.1Hydrogen bond
CF₃ (4) 8 ± 0.9Hydrophobic

Q. What environmental risk assessment frameworks are applicable for halogenated benzimidazoles?

Methodological Answer:

  • Ecotoxicity Testing : Use OECD guidelines (e.g., Daphnia magna acute toxicity) to assess LC₅₀ values .
  • Degradation Studies : Monitor hydrolysis half-life (pH 7–9) and photolysis under UV light .
  • Regulatory Alignment : Follow EPA’s Ecological Structure-Activity Relationships (ECOSAR) for hazard classification .

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